N-sec-Butyl pentylone

Description

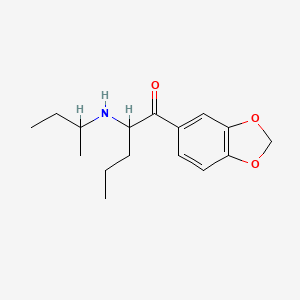

Structure

3D Structure

Properties

CAS No. |

802575-13-9 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(butan-2-ylamino)pentan-1-one |

InChI |

InChI=1S/C16H23NO3/c1-4-6-13(17-11(3)5-2)16(18)12-7-8-14-15(9-12)20-10-19-14/h7-9,11,13,17H,4-6,10H2,1-3H3 |

InChI Key |

BKWYAZGGZTXSSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)CC |

Origin of Product |

United States |

Chemical Synthesis and Precursor Analysis of N Sec Butyl Pentylone

General Synthetic Methodologies for Beta-Keto Amphetamines

Synthetic cathinones, often referred to as β-keto amphetamines, are derivatives of the naturally occurring cathinone (B1664624) found in the khat plant. nih.govservice.gov.uk Their synthesis typically involves the formation of a carbon-nitrogen bond and the introduction of a ketone group at the beta position of the alkyl chain attached to the aromatic ring.

Common synthetic strategies for beta-keto amphetamines often start with a substituted propiophenone (B1677668). One prevalent method involves the α-bromination of the propiophenone derivative, followed by a nucleophilic substitution reaction with the desired amine. This two-step process is a versatile route to a wide array of N-substituted cathinones.

Another approach involves the use of a β-keto acid or its derivatives, which can be reacted with an appropriate amine to form a β-keto amide. researchgate.net Subsequent reduction of the amide can yield the target beta-keto amphetamine. Additionally, methods utilizing diketene (B1670635) and other reactive intermediates have been reported for the synthesis of related structures. researchgate.net

The choice of synthetic route can be influenced by the availability of starting materials, desired yield, and the specific substituents on the aromatic ring and the amine. For instance, the synthesis of amphetamine and its substituted analogues has been achieved through various methods, including the reduction of norephedrine (B3415761) or the hydrogenation of a chlorinated phenylpropanolamine. google.com

Postulated Synthetic Routes to N-sec-Butyl Pentylone (B609909)

While specific laboratory preparations of N-sec-butyl pentylone are not extensively detailed in publicly available scientific literature, its synthesis can be logically inferred from the general methodologies for beta-keto amphetamines. A likely and straightforward synthetic pathway would involve the following key steps:

α-Bromination of 3,4-methylenedioxyvalerophenone (MDPV) : The synthesis would commence with the bromination of the α-carbon of 3,4-methylenedioxyvalerophenone. This precursor contains the characteristic 3,4-methylenedioxy phenyl ring and the pentan-1-one backbone. Reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) are typically used for this type of electrophilic substitution.

Nucleophilic Substitution with sec-Butylamine : The resulting α-bromo-3,4-methylenedioxyvalerophenone would then be reacted with sec-butylamine. The amine acts as a nucleophile, displacing the bromide to form the this compound base. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrobromic acid formed as a byproduct.

Salt Formation : For ease of handling and stability, the resulting free base is often converted to a salt, such as the hydrochloride salt, by treatment with hydrochloric acid. caymanchem.comnih.govmedchemexpress.comglpbio.com

An alternative route could involve the reductive amination of 1-(1,3-benzodioxol-5-yl)-1-oxopentan-2-one with sec-butylamine. This would require the initial synthesis of the diketone precursor.

Identification and Role of Key Precursor Compounds

The synthesis of this compound relies on several key precursor compounds. The identification of these precursors is crucial for understanding and monitoring the illicit manufacturing of this substance.

| Precursor Compound | Chemical Structure | Role in Synthesis |

| 3,4-Methylenedioxyvalerophenone | C₁₂H₁₄O₃ | The primary starting material containing the core pentylone structure. |

| sec-Butylamine | C₄H₁₁N | Provides the N-sec-butyl substituent. |

| Bromine or N-Bromosuccinimide (NBS) | Br₂ or C₄H₄BrNO₂ | Used for the α-bromination of the ketone. |

3,4-Methylenedioxyvalerophenone is the foundational precursor, providing the essential 1-(1,3-benzodioxol-5-yl)pentan-1-one framework. Its availability is a critical factor in the synthesis of this compound and other related pentylone derivatives.

sec-Butylamine is the key reagent that introduces the specific N-alkyl group, distinguishing this compound from other cathinone derivatives like N-butyl pentylone or N-ethyl pentylone.

Isomeric Considerations in this compound Synthesis

The chemical structure of this compound contains two chiral centers, leading to the possibility of four stereoisomers. nih.gov The first chiral center is the α-carbon of the pentylone backbone, and the second is the carbon in the sec-butyl group to which the nitrogen is attached.

The synthesis methods described above, without the use of chiral-specific reagents or catalysts, would typically result in a racemic mixture of all four stereoisomers. This mixture is often referred to as a mixture of diastereomers. caymanchem.com

The differentiation of these isomers is a significant analytical challenge. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for their identification. nih.gov Studies have shown that while some isomers may have similar mass spectra, they can often be separated based on their gas chromatographic retention times. nih.govnist.gov The presence of diastereomers for this compound has been identified and confirmed using a combination of GC-EI-MS and NMR spectroscopy. nih.gov

The specific stereochemistry of the isomers can influence their pharmacological and toxicological properties. Therefore, the ability to separate and identify individual isomers is of high importance in forensic and toxicological analysis.

In Vitro Metabolism and Biotransformation of N Sec Butyl Pentylone

Elucidation of Phase I Metabolic Pathways (Utilizing Hepatic Microsomes)

Incubation of N-sec-butyl pentylone (B609909) with human liver microsomes (HLMs) reveals several key Phase I metabolic reactions. caymanchem.com These reactions are fundamental enzymatic modifications that prepare the compound for subsequent metabolic phases. The primary pathways identified for N-sec-butyl pentylone are demethylenation, N-dealkylation, and hydroxylation. caymanchem.com

Demethylenation Reactions and Metabolite Identification

Demethylenation is a significant metabolic pathway for synthetic cathinones that contain a methylenedioxy group, such as this compound. caymanchem.comwww.gov.uk This reaction involves the enzymatic cleavage of the methylenedioxy bridge on the phenyl ring. The process transforms the methylenedioxy moiety into a catechol group, which consists of two adjacent hydroxyl groups on the aromatic ring. This biotransformation is a common route for many 3,4-methylenedioxy-substituted cathinones. caymanchem.com The resulting metabolite is identified as the demethylenated catechol derivative of the parent compound. caymanchem.com

N-Dealkylation Processes and Metabolite Identification

N-dealkylation is another major Phase I metabolic route for this compound. caymanchem.com This process involves the removal of the sec-butyl group attached to the nitrogen atom of the amino group. caymanchem.comcaymanchem.com The resulting primary amine metabolite is pentylone. caymanchem.com The identification of pentylone as a metabolite is confirmed through the analysis of key fragments in mass spectrometry, which match the fragmentation pattern of reference pentylone standards. caymanchem.com

Hydroxylation Reactions and Metabolite Identification

Hydroxylation, or oxidation, is a common metabolic reaction where a hydroxyl group (-OH) is introduced into the compound's structure. caymanchem.com For this compound, hydroxylation can occur on the alkyl side chain. caymanchem.com This reaction leads to the formation of one or more hydroxylated metabolites. caymanchem.com It is important to note that in some studies of similar cathinones, reduction of the β-ketone to the corresponding alcohol is a prominent metabolic step; however, this was not observed as a primary metabolite for this compound in HLM assays. caymanchem.comresearchgate.net

Analytical Strategies for In Vitro Metabolite Profiling

The identification and profiling of this compound metabolites are accomplished using advanced analytical techniques. A primary method involves incubating the parent compound with HLMs, followed by quenching the reaction and separating the resulting mixture. caymanchem.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used for the chromatographic separation of the parent drug and its metabolites. caymanchem.comscispace.com Following separation, detection and structural elucidation are performed using high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Quadrupole Time-of-Flight (QTOF) mass spectrometer. caymanchem.comnih.gov

The process involves comparing the total ion chromatogram (TIC) of the incubation sample with a control sample (containing deactivated HLMs) to pinpoint potential metabolites. caymanchem.com Extracted ion chromatograms (EICs) are then used to isolate the exact masses of the identified metabolites. caymanchem.com Further confirmation is achieved through tandem mass spectrometry (MS/MS), which provides fragmentation patterns that help to elucidate the specific structures of the metabolites. caymanchem.com These analytical strategies are essential for distinguishing between isomers and isobaric compounds, ensuring accurate metabolite identification. jfda-online.comfda.gov.tw

Comparative Metabolic Studies with Structurally Related Synthetic Cathinones

The metabolic pathways of this compound share similarities with other 3,4-methylenedioxy-substituted cathinones like pentylone, butylone (B606430), and N-ethylpentylone (eutylone). www.gov.ukspringermedizin.de For many of these compounds, key metabolic routes include N-dealkylation, β-ketone reduction, and modifications to the methylenedioxy ring, such as demethylenation. jfda-online.comfda.gov.tw

For instance, pentylone and butylone also undergo N-dealkylation and β-keto reduction. nih.gov Studies on N-ethylpentylone have shown that reduction of the beta-ketone is a major metabolic pathway, a finding that contrasts with observations for this compound where this pathway is less prominent in HLM studies. caymanchem.comnih.gov Furthermore, cathinones with a 3,4-methylenedioxy group tend to exhibit less efficient β-keto reduction compared to other cathinone (B1664624) derivatives. springermedizin.de The comparison highlights that while general metabolic pathways are shared among structurally similar cathinones, the prominence of each pathway can vary depending on the specific N-alkyl substituent and other structural features. www.gov.ukjfda-online.com

Data Tables

Table 1: Identified Phase I Metabolites of this compound in Human Liver Microsomes

| Metabolite Abbreviation | Metabolic Pathway | Description |

|---|---|---|

| M1 | Demethylenation | Cleavage of the 3,4-methylenedioxy group to form a catechol. caymanchem.com |

| M2 | N-Dealkylation | Removal of the N-sec-butyl group to form pentylone. caymanchem.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentylone |

| Butylone |

| N-ethylpentylone (eutylone) |

| Dibutylone |

| Methylone |

| Cathinone |

| Methcathinone (B1676376) |

| N,N-dimethylpentylone |

| 3,4-methylenedioxymethamphetamine (MDMA) |

| Mephedrone (B570743) |

| Buphedrone |

| 4-methylbuphedrone |

| Pentedrone |

| 4-methylethcathinone (4-MEC) |

| 3,4-DMMC |

| N-ethylbuphedrone |

| Flephedrone |

| Ethcathinone |

| α-PVP |

| 4-MPD |

| 2-NMC |

| 4F-PHP |

Advanced Analytical and Forensic Methodologies for N Sec Butyl Pentylone Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of seized drug materials and biological samples, allowing for the separation of complex mixtures prior to identification by a detector, most commonly a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies and Limitations

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the analysis of volatile and semi-volatile compounds like synthetic cathinones. nih.gov In a typical GC-MS analysis of pentylone (B609909) isomers, a capillary column such as a (5%-phenyl)-methylpolysiloxane (HP-5) or a ZB-35HT is used. sigmaaldrich.comwvu.edu The oven temperature is programmed to ramp from a low initial temperature (e.g., 60-80°C) to a high final temperature (e.g., 280-340°C) to ensure the effective separation of analytes. sigmaaldrich.comwvu.edu

The electron ionization (EI) mass spectra of synthetic cathinones are typically characterized by fragmentation via alpha-cleavage, leading to the formation of prominent iminium and acylium ions. For N-sec-butyl pentylone and its isomers, the mass spectra are often dominated by specific fragment ions, which can be used for identification. However, a significant limitation of GC-MS is that positional isomers frequently produce highly similar mass spectra, making differentiation based on fragmentation patterns alone difficult. diva-portal.org

Another major limitation is the thermal lability of synthetic cathinones. The high temperatures of the GC injection port can cause thermal degradation of the molecule before it even reaches the analytical column. nih.gov This can lead to the formation of artifacts and potentially misleading results. For this compound, poor chromatographic peak shape has been observed, which was initially suspected to be due to thermal degradation but was later attributed to the presence of its two diastereomers. nih.govglpbio.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, QTOF) Applications

To overcome the limitations of GC-MS, particularly thermal degradation, liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) has become an indispensable tool. nih.gov Techniques like LC-quadrupole time-of-flight (QTOF) mass spectrometry provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. nih.govwvu.edu

LC-MS/MS systems, such as those using triple quadrupole or Orbitrap mass analyzers, offer exceptional sensitivity and selectivity. caymanchem.com These methods are suitable for both qualitative and quantitative analysis of synthetic cathinones in various matrices, including seized materials and biological specimens like urine. nih.gov A typical LC method involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to improve ionization. nih.gov The high selectivity of MS/MS, particularly in multiple reaction monitoring (MRM) mode, allows for the reliable detection of target compounds even in complex mixtures.

Strategies for Isomeric Differentiation via Chromatographic Retention

Given the spectral similarities among isomers, chromatographic separation is a critical strategy for their differentiation. The development of targeted GC-MS methods designed to maximize retention time differences has proven effective. diva-portal.org By carefully optimizing the GC column and temperature program, baseline separation of isomers can often be achieved. This compound exists as a pair of diastereomers due to its two chiral centers, which can result in peak broadening or partial separation into two distinct peaks during chromatographic analysis, a feature that itself can be a clue to its identity. nih.gov

Studies have shown that this compound can be successfully separated from its structural isomers—N-butyl pentylone, N-isobutyl pentylone, and N-tert-butyl pentylone—based on distinct retention times. Furthermore, a characteristic ion ratio derived from the mass spectrum can provide an additional layer of confirmation. Specifically, the ratio of the abundance of the fragment ion at m/z 128 to that at m/z 72 has been identified as a key differentiator.

Table 1: GC-MS Retention Data for N-Butyl Pentylone Isomers

| Compound | Retention Time (min) | Retention Index (RI) |

|---|---|---|

| This compound | 5.084 | 2053 |

| N-isobutyl Pentylone | 5.222 | 2074 |

| N-Butyl Pentylone | 5.571 | 2126 |

Data sourced from a targeted GC-MS method development study. diva-portal.org

Table 2: Characteristic Ion Ratio for N-Butyl Pentylone Isomers

| Compound | Mean Abundance Ratio (m/z 128 / m/z 72) |

|---|---|

| N-tert-butyl pentylone | 0.75 ± 0.01 |

| This compound | 3.38 ± 0.02 |

| N-isobutyl Pentylone | 6.44 ± 0.05 |

| N-butyl Pentylone | 17.14 ± 0.14 |

Data based on 95% confidence interval mean abundance ratio.

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography coupled with mass spectrometry is powerful for separation and identification, definitive structural confirmation often requires spectroscopic techniques that provide detailed information about the molecule's specific architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. Unlike mass spectrometry, which involves breaking the molecule apart, NMR provides detailed information about the carbon-hydrogen framework of an intact molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed for this purpose.

For this compound, NMR has been used to definitively confirm its chemical structure and, crucially, to verify the presence of diastereomers that were first observed chromatographically. By analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra, a complete and unambiguous assignment of the molecule's structure can be made, which is essential when reference standards are unavailable or for court purposes.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) is a common method for analyzing solid or liquid samples with minimal preparation. nih.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands consistent with its structure as a substituted cathinone (B1664624). nih.gov These include:

A strong absorption band for the carbonyl (C=O) group, typically seen between 1700–1674 cm⁻¹. nih.gov

A medium to strong peak from the aromatic ring (C=C) stretching vibrations around 1605–1580 cm⁻¹. nih.gov

A strong band indicating C–O–C stretching from the methylenedioxy group. nih.gov

Broad absorption bands at lower frequencies (near 2700–2400 cm⁻¹) corresponding to the amine salt when analyzed as a hydrochloride. nih.gov

For isomeric compounds, the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) can often show unique patterns that allow for their differentiation, even if their mass spectra are very similar. GC-IR has also been demonstrated as a technique that can provide more distinguishable spectra for isomers compared to GC-MS in some cases. diva-portal.org

Advanced Mass Spectrometry Techniques (e.g., ESI-MS/MS, DART-MS/MS)

Advanced mass spectrometry techniques are indispensable for the structural elucidation of novel psychoactive substances. jasco.com.br These methods provide detailed information on the molecular weight and fragmentation patterns of compounds, which is crucial for their identification.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is frequently coupled with liquid chromatography (LC-MS/MS). springermedizin.de It is highly sensitive and selective, making it a popular choice in toxicological analysis. springermedizin.de In ESI-MS/MS, the protonated molecule [M+H]+ of this compound and its isomers can be generated and then subjected to collision-induced dissociation to produce characteristic fragment ions. While some fragment ions may be common among isomers, unique fragments can allow for their differentiation. mdpi.com For instance, a study on the isomeric cathinone derivatives N-butyl-norbutylone and N-ethylhexylone demonstrated that although they shared common fragment ions, they also produced unique peaks that enabled their clear distinction using ESI-MS/MS. mdpi.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nist.gov When coupled with high-resolution mass spectrometry (HRMS), DART-MS can provide accurate mass measurements, which aids in determining the elemental composition of a compound. wvu.edu In-source collision-induced dissociation (is-CID) can be employed in DART-MS to generate fragment ions for structural confirmation. nih.gov Research has shown that DART-MS is a promising screening method for synthetic cathinones. nist.govnih.gov The technique's ability to quickly analyze samples makes it valuable in high-throughput forensic laboratories. nih.gov

A study on the fragmentation of N-alkylated synthetic cathinones using various mass spectrometry techniques, including ESI-MS/MS and DART-HRMS, provided a deeper understanding of their fragmentation behavior, which is essential for developing reliable identification methods. wvu.edu

| Technique | Principle | Application for this compound | Key Findings/Advantages |

| ESI-MS/MS | Soft ionization followed by tandem mass analysis. | Identification and differentiation from isomers in biological and seized samples. springermedizin.demdpi.com | High sensitivity and selectivity; provides characteristic fragmentation patterns for isomer differentiation. springermedizin.demdpi.com |

| DART-MS/MS | Rapid, direct ionization from surfaces. | Screening of seized materials for the presence of this compound. nist.govnih.gov | Minimal sample preparation; high-throughput analysis; provides accurate mass data when coupled with HRMS. nist.govwvu.edu |

Emerging Analytical Technologies (e.g., Electrochemical Detection, Ion Mobility Spectrometry, Raman Spectroscopy)

Beyond mass spectrometry, several emerging technologies offer promising avenues for the detection and characterization of this compound and other synthetic cathinones.

Electrochemical Detection has been explored as a rapid and sensitive screening method for synthetic cathinones. nist.govnih.gov A study on the electrochemical profiling of synthetic cathinones demonstrated that different classes of cathinones exhibit distinct electrochemical signatures, allowing for their classification. researchgate.net This technique offers the potential for the development of portable, on-site testing devices.

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. ojp.gov It has been shown to be a promising method for screening synthetic cathinones. nist.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be crucial for differentiating isomers that are difficult to resolve by chromatography or mass spectrometry alone. ojp.gov

Raman Spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a substance. scispace.com It is a non-destructive technique that can be used for the rapid identification of compounds in seized samples. scispace.com Portable Raman spectrometers are available, making it suitable for field testing. scispace.com Research has demonstrated its utility for the forensic examination of synthetic cathinone derivatives. nist.govnih.gov

| Technology | Principle | Potential Application for this compound | Advantages |

| Electrochemical Detection | Measures the current response of a substance to an applied potential. | Rapid screening of samples for the presence of cathinones. researchgate.net | High sensitivity, potential for portability. researchgate.net |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their mobility in a buffer gas. | Differentiation of isomers and screening of complex mixtures. nist.govnih.govojp.gov | Provides an additional separation dimension; can be coupled with MS. ojp.gov |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Rapid and non-destructive identification of seized materials. scispace.com | Non-destructive, provides a unique chemical fingerprint, portable options available. scispace.com |

Challenges in Forensic Identification and Differentiation of Novel Cathinone Isomers

The proliferation of novel cathinone isomers, including positional and structural isomers, presents a significant challenge for forensic laboratories. jasco.com.brnih.govnih.gov These isomers often have the same molecular weight and can produce very similar mass spectra, making their differentiation by standard gas chromatography-mass spectrometry (GC-MS) difficult. jasco.com.brmdpi.com

A study focused on the differentiation of N-butyl pentylone isomers highlighted the capabilities of a combined GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy approach. nih.gov While GC-MS could separate the isomers based on their retention times, NMR was essential for their definitive structural characterization. nih.gov The study identified a characteristic ion ratio in the mass spectra that could help differentiate the four N-butyl pentylone isomers. nih.gov

The use of orthogonal analytical techniques, which measure different chemical or physical properties, is often necessary for the unambiguous identification of isomers. ojp.gov For example, combining chromatographic separation with a spectroscopic technique that provides structural information, such as infrared (IR) spectroscopy or NMR, can overcome the limitations of a single method. ojp.govojp.gov Gas chromatography-infrared spectroscopy (GC-IR) has been shown to be effective in differentiating isomers of various drugs, including synthetic cathinones. ojp.govojp.gov

Furthermore, the constant emergence of new isomers means that reference materials and spectral libraries may not always be available, complicating the identification process. jasco.com.bracs.org This necessitates the use of powerful structural elucidation techniques like NMR and high-resolution mass spectrometry to characterize novel compounds. jasco.com.brresearchgate.net

Epidemiology and Market Trends of N Sec Butyl Pentylone Within the Illicit Drug Landscape

Global and Regional Emergence Patterns and Seizure Data Analysis

Synthetic cathinones are the second-largest group of new psychoactive substances (NPS) monitored globally. europa.eunih.gov The United Nations Office on Drugs and Crime (UNODC) has received reports of over 1,200 individual NPS from 142 countries and territories, with synthetic cathinones being a significant category. unodc.org The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was monitoring close to 170 distinct cathinones as of late 2023. europa.eunih.gov

The appearance of specific analogs like N-sec-Butyl pentylone (B609909) follows a predictable pattern. Initially, more popular "parent" compounds such as mephedrone (B570743), methylone, and pentylone gain prominence in illicit markets. dea.gov Following their legal control, a wave of structurally similar analogs emerges to take their place. springermedizin.deufl.edu For instance, after pentylone was placed under Schedule I control in the United States in 2017, related compounds designed to bypass this legislation began to appear. nih.gov

While comprehensive seizure data specifically for N-sec-Butyl pentylone is not widely available in public reports, which often aggregate data by the broader "synthetic cathinone" category, we can analyze the trends of its parent compounds to understand its likely trajectory. Forensic laboratories in the U.S. reported a significant number of encounters with pentylone before its scheduling.

Table 1: U.S. Forensic Laboratory Reports of Selected Synthetic Cathinones (Pre-Scheduling Era) (Note: This table is illustrative of the trend that leads to the emergence of newer analogs like this compound. Data for this compound itself is not prominent in these databases).

| Substance | Year | Number of Reports in NFLIS* | Number of States Reporting |

|---|---|---|---|

| Pentylone | 2012 | Data included in aggregate reports | 41 (for 10 cathinones including pentylone) |

| Pentylone | 2013 (Jan-Nov) | Data included in aggregate reports | 41 (for 10 cathinones including pentylone) |

| Butylone (B606430) | 2011 | Among most prevalent | 33 (for 10 cathinones including butylone) |

*NFLIS (National Forensic Laboratory Information System) dea.gov

The emergence of this compound is noted in forensic and analytical contexts, such as its inclusion in targeted mass spectrometry methods developed to keep pace with new NPS derivatives. nist.gov

Dynamics of this compound's Presence in Illicit Markets and Online Platforms

This compound and similar NPS are primarily trafficked through online platforms and illicit research chemical websites. caymanchem.com These substances are often marketed with deceptive labels like "research chemicals," "jewelry cleaner," or "plant food," and a disclaimer "not for human consumption" in an attempt to circumvent drug laws. dea.govdea.gov The online marketplace provides a layer of anonymity and global reach for vendors.

The business model relies on the rapid synthesis of new, unscheduled compounds as soon as their predecessors are banned. acs.org Clandestine chemists modify the chemical structures of controlled cathinones, leading to the emergence of new analogs that are technically legal until specifically scheduled. acs.org this compound, as an analog of the controlled substance pentylone, fits this profile perfectly. nih.govcfsre.org It has been identified on illicit research chemical websites, demonstrating its availability within these channels. caymanchem.com

Influence of Regulatory Controls on the Emergence and Displacement of Cathinone (B1664624) Analogs

Regulatory actions are the primary driver for the constant evolution of the synthetic cathinone market. springermedizin.de When a specific compound is placed under national or international control, it creates a market vacuum that is quickly filled by a structurally similar but legally distinct analog. This phenomenon is known as displacement.

The history of cathinone control illustrates this cycle:

First Generation: Mephedrone and methylone gain popularity. The DEA temporarily scheduled them in 2011, with permanent control following. dea.govnih.gov

Second Generation: In response, compounds like pentylone and butylone emerged. www.gov.uk The DEA temporarily scheduled pentylone, butylone, and eight other cathinones in 2014, citing them as replacements for the first-generation substances. federalregister.gov This was made permanent in 2017. nih.gov

Third and Subsequent Generations: Following the control of pentylone, newer analogs such as N-ethylpentylone (ephylone) and eutylone (B1425526) became prevalent. springermedizin.de The scheduling of ephylone in 2019 led to its replacement by eutylone. springermedizin.de The emergence of N-butylpentylone and its isomers, like this compound, is a continuation of this pattern, representing attempts to stay ahead of analog and generic scheduling laws. caymanchem.comcfsre.org

Some jurisdictions, like the state of Virginia in the U.S., have specifically listed this compound as a Schedule I controlled substance, demonstrating that regulatory bodies are actively identifying and controlling these newer analogs. virginia.gov

Table 2: Timeline of U.S. Federal Scheduling for Key Cathinones

| Substance | Temporary Scheduling (Schedule I) | Permanent Scheduling (Schedule I) | Resulting Displacement |

|---|---|---|---|

| Methylone, Mephedrone | 2011 | 2012-2013 | Emergence of Pentylone, Butylone, α-PVP dea.gov |

| Pentylone, Butylone | 2014 | 2017 | Emergence of Ephylone, Eutylone springermedizin.denih.gov |

| Ephylone | 2018 | 2019 | Emergence of Eutylone, N-Butylpentylone analogs springermedizin.decaymanchem.com |

Role of International Early Warning Systems in Monitoring this compound

International Early Warning Systems (EWS) are critical for monitoring the rapidly changing NPS landscape. The two most prominent are the UNODC's Early Warning Advisory (EWA) and the EMCDDA's EU Early Warning System. europa.euunodc.org

These systems function to:

Monitor, analyze, and report on global and regional NPS trends. unodc.orgunodc.org

Act as a central repository for information on NPS chemistry, pharmacology, and distribution. unodc.org

Facilitate the timely exchange of information among member states, forensic laboratories, and law enforcement. oas.org

Identify the most harmful and prevalent substances to prioritize them for risk assessment and potential international control. unodc.org

While a substance like this compound may not appear as a frequent alert on its own, it is monitored under the broader category of synthetic cathinones. nih.govunodc.org The EMCDDA, for example, has a detailed framework for naming cathinones to ensure consistent reporting and tracking as new derivatives are identified. europa.eunih.gov Data on newly identified substances are shared through these networks, allowing forensic labs to update their testing methods and policymakers to make informed decisions about control measures. mdpi.comoas.org The identification of this compound in any member country would be reported through this system, contributing to the global understanding of the evolving cathinone market.

Table of Mentioned Compounds

| Common Name | Chemical Name |

|---|---|

| This compound | 1-(1,3-benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone caymanchem.com |

| Pentylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one nih.govfederalregister.gov |

| Butylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one nih.govfederalregister.gov |

| Methylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one nih.gov |

| Eutylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one springermedizin.devirginia.gov |

| Ephylone (N-Ethylpentylone) | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one springermedizin.de |

| Mephedrone | 4-methylmethcathinone (4-MMC) acs.org |

| N-butylpentylone | 1-(1,3-benzodioxol-5-yl)-2-(butylamino)pentan-1-one cfsre.org |

| N-sec-butyl-pentedrone | 2-[(butan-2-yl)amino]-1-phenylpentan-1-one nih.gov |

Socio Legal and Regulatory Research Perspectives on N Sec Butyl Pentylone

Current and Evolving Legal Classifications

The legal status of N-sec-Butyl pentylone (B609909), a synthetic cathinone (B1664624), is complex and varies by jurisdiction, reflecting the ongoing challenge of regulating novel psychoactive substances (NPS). At the federal level in the United States, N-sec-Butyl pentylone is not explicitly listed as a controlled substance under the Controlled Substances Act (CSA). cfsre.org However, its legal status is heavily influenced by the scheduling of its parent compounds and analogues.

In March 2017, the U.S. Drug Enforcement Administration (DEA) issued a final rule placing ten synthetic cathinones, including pentylone and butylone (B606430), into Schedule I of the CSA. nih.govfederalregister.govnih.gov Pentylone is the N-methyl analogue of this compound. This scheduling action means that substances that are structurally and pharmacologically similar to these scheduled cathinones can be prosecuted under the Federal Analogue Act. nih.gov

Several states have taken a more direct approach by explicitly scheduling this compound. For instance, the Commonwealth of Virginia lists "1-(benzo[d] europa.eujustice.govdioxol-5-yl)-2-(sec-butylamino)pentan-1-one," the chemical name for this compound, as a Schedule I controlled substance.

The table below summarizes the legal classification of this compound and related compounds at the U.S. federal and a specific state level.

| Compound Name | U.S. Federal Status | Virginia State Status |

| This compound | Not explicitly scheduled; potentially controlled as an analogue. cfsre.org | Schedule I |

| Pentylone | Schedule I. nih.govfederalregister.govnih.gov | Schedule I |

| Butylone | Schedule I. nih.govfederalregister.govnih.gov | Schedule I |

| N-ethyl pentylone | Schedule I (as a positional isomer of pentylone). cfsre.org | Schedule I |

Implications of Analog Act Legislation on this compound Control

The Federal Analogue Act (21 U.S.C. § 813) is a critical tool for law enforcement in addressing the proliferation of NPS like this compound. osu.edu This legislation allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. justice.gov Given that pentylone is a Schedule I substance, prosecutors can and do pursue cases against individuals trafficking this compound by arguing it is a controlled substance analogue. nih.gov

However, prosecution under the Analogue Act presents significant challenges. The term "substantially similar" is not explicitly defined in the statute, leading to legal battles requiring expert testimony on both chemical structure and pharmacological effects. osu.eduukdpc.org.uk This case-by-case approach can be resource-intensive and lead to inconsistent outcomes. smw.ch The DEA has acknowledged the difficulties, with some officials referring to the Analogue Act as an "imperfect law." ukdpc.org.uk

Distributors of these substances often attempt to circumvent the "intended for human consumption" clause by labeling products as "not for human consumption," or marketing them as products like "bath salts" or "plant food." justice.govice.gov This tactic complicates investigations and prosecutions, requiring law enforcement to prove the intended use of the substance. osu.edu

Research on Policy Development and Implementation for Novel Psychoactive Substances

The rapid emergence of NPS has spurred considerable research into effective policy development and implementation. The primary challenge is the "cat-and-mouse" game, where clandestine chemists quickly synthesize new, unscheduled compounds to replace those that have been banned. cfsre.org Research indicates that scheduling individual substances as they appear is often an inefficient strategy. osu.edu

In response, many countries have explored broader legislative frameworks. The United Kingdom, for example, implemented a generic, or structure-based, control system for synthetic cathinones under its Misuse of Drugs Act 1971. www.gov.uk This approach aims to control entire families of related compounds through a single legislative act. www.gov.uk Research into the effectiveness of such generic systems shows they have been largely successful in capturing most new synthetic cathinones that appear on the market. ukdpc.org.uk

Other policy approaches include:

New Psychoactive Substances Acts: Some jurisdictions, like Germany with its NpSG (New Psychoactive Substances Act), have created separate legislation specifically to address NPS, often focusing on restricting sale and supply rather than possession. europa.eu

Public Health-Centered Approaches: Research increasingly advocates for policies that integrate public health measures, such as harm reduction, education, and treatment services, alongside law enforcement actions. www.gov.ukaa.com.tr This recognizes that many individuals who use these substances have complex needs, including underlying mental health conditions. aa.com.tr

The table below compares different legislative approaches to controlling NPS.

| Policy Approach | Description | Advantages | Challenges |

| Individual Scheduling | Placing specific, named substances onto a list of controlled drugs. | Legally straightforward for prosecution of the named substance. | Slow and reactive; easily circumvented by minor chemical modifications. osu.edu |

| Analogue Legislation | Controlling substances "substantially similar" to already scheduled drugs. | Proactive potential to cover new substances without new legislation. | Requires case-by-case proof of similarity; legal uncertainty. osu.eduukdpc.org.uk |

| Generic/Group Control | Banning entire chemical families based on a core molecular structure. | Broadly proactive; can control hundreds of potential variants. | Can be complex to draft and may inadvertently criminalize legitimate chemical research. ukdpc.org.uk |

| Blanket Ban (e.g., Psychoactive Substances Act) | Prohibiting any substance intended for human consumption that is capable of producing a psychoactive effect. | Very broad scope, intended to cover all current and future NPS. | Potential for over-criminalization and challenges in defining "psychoactive effect." |

International Cooperation and Harmonization of Regulatory Frameworks

The global nature of the NPS market necessitates strong international cooperation. drugsandalcohol.ie Organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) are central to these efforts. europa.eudrugsandalcohol.iemps.gov.cn

Key areas of international cooperation include:

Early Warning Systems: The UNODC's Early Warning Advisory (EWA) on NPS and the EU's Early Warning System (EWS) facilitate the rapid exchange of information among member states about the emergence of new substances, their harms, and seizure data. europa.eunih.govunodc.org The EWA provides scientific information to the World Health Organization (WHO) to support its review process for international control. unodc.org

Data Sharing and Seizure Information: International databases track seizures of NPS, helping to identify trafficking routes and trends. For example, the UNODC reported that synthetic cathinones were the third most reported NPS group between 2008 and 2015. cfsre.org Large-scale international law enforcement operations, such as "Project Synergy" and "Operation Log Jam," have targeted the global manufacturing and trafficking networks of synthetic drugs, including cathinones, resulting in significant seizures and arrests. ice.govdea.gov

International Scheduling Recommendations: The WHO's Expert Committee on Drug Dependence (ECDD) reviews data on harmful substances and can recommend them for international control under the UN Conventions. researchgate.net For instance, the ECDD has reviewed and recommended scheduling for cathinones like eutylone (B1425526) and dipentylone, which are structurally related to this compound. unodc.orgwho.intcfsre.org These recommendations prompt signatory nations to implement corresponding national controls, fostering a harmonized global response. ukdpc.org.uk

Joint Operations and Intelligence Sharing: Law enforcement agencies from different countries collaborate on investigations to dismantle transnational criminal organizations involved in NPS production and trafficking. europa.eu A 2024 trilateral consultation between Europol, the USA, and India on synthetic cathinone trafficking identified key regulatory gaps exploited by traffickers. globalcoalition.us

The following table provides a snapshot of NPS reported to international bodies.

| Organization | Number of NPS Reported | Date of Report | Relevant Details |

| UNODC | Over 1,100 | 2022 | 136 countries have reported substances to the EWA system. govinfo.gov |

| EMCDDA | 749 | April 2019 | Monitors NPS within the European Union. nih.gov |

| UNODC | 97 | July 2015 | Number of individual synthetic cathinones reported to the EWA. cfsre.org |

Q & A

Basic Research Questions

Q. How can researchers reliably identify and differentiate N-sec-Butyl pentylone from structurally similar cathinones like N-ethyl pentylone or pentylone?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem MS (LC-MS/MS) to compare retention times, fragmentation patterns, and precursor/product ion ratios. For example, this compound exhibits distinct retention times (e.g., 5.940–6.20 min under specific LC conditions) and unique fragmentation pathways (e.g., m/z 243.1 as a base peak) compared to analogs like pentylone . Structural differentiation can also leverage nuclear magnetic resonance (NMR) to resolve branching differences in the alkylamine side chain .

Q. What are the primary analytical techniques for detecting this compound in seized materials or biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with splitless injection (1 µL volume) and oven programs (e.g., 60°C to 340°C at 35°C/min) is suitable for volatile derivatives. For non-volatile forms, LC-MS/MS with SWATH® acquisition (27 windows) and collision energy spread (±15 eV) improves sensitivity and specificity in complex matrices . UV/Vis spectroscopy (λmax: 235, 282, 320 nm) can supplement purity assessments .

Q. What pharmacological mechanisms are hypothesized for this compound based on its structural classification as a substituted cathinone?

- Methodological Answer : As a cathinone analog, it likely inhibits monoamine reuptake transporters (e.g., dopamine, norepinephrine) via competitive binding. Rodent models using locomotor activity assays and microdialysis can quantify neurotransmitter release. Comparative studies with methylone or pentylone (known to induce hyperactivity lasting 6+ hours) may clarify potency differences .

Advanced Research Questions

Q. How can researchers resolve discrepancies in retention time data for this compound across different LC-MS/MS protocols?

- Methodological Answer : Optimize column chemistry (e.g., C18 vs. phenyl-hexyl stationary phases) and mobile phase gradients to address variability. For example, retention times of 5.940 min vs. 6.20 min may arise from differences in oven programs (e.g., 35°C/min ramps) or injection parameters (splitless vs. split modes). Internal standards (e.g., deuterated analogs) and inter-laboratory validation are critical for harmonization .

Q. What experimental strategies enable the enantioseparation of this compound for studying stereospecific activity?

- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC can isolate enantiomers. Analytical controls (e.g., optical purity ≥98%) via circular dichroism or polarimetry are essential. Conformational analysis using dihedral angle simulations (e.g., α1, α2, α3 angles) predicts enantiomer stability .

Q. How can researchers validate quantitative methods for this compound in compliance with forensic toxicology guidelines?

- Methodological Answer : Follow SWGTOX validation protocols, including linearity (e.g., 1–100 ng/mL range), precision (CV <15%), and matrix effect assessments. Use isotopically labeled internal standards (e.g., this compound-D₃) to correct for ionization suppression in biological samples like blood or oral fluid .

Q. What in vitro models are appropriate for studying the metabolic pathways of this compound?

- Methodological Answer : Human liver microsomes (HLMs) or hepatocyte cultures can identify cytochrome P450 (CYP) isoforms involved in metabolism. Ultra-high-performance LC (UHPLC) coupled with high-resolution MS detects phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives). Compare results to structurally related cathinones like pentylone to infer metabolic stability .

Q. How can contradictory data on the potency of this compound compared to other cathinones be addressed?

- Methodological Answer : Conduct receptor-binding assays (e.g., radioligand displacement for DAT/SERT/NET) to quantify affinity and efficacy. Pair with functional assays (e.g., cyclic AMP accumulation) to resolve discrepancies between binding affinity and downstream signaling. Dose-response studies in animal models (e.g., conditioned place preference) clarify behavioral potency .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) and standardized reference materials (e.g., Cayman Chemical Batch 0549986-6) .

- Experimental Design : For stability studies, test this compound under varying pH, temperature (-20°C vs. ambient), and UV exposure to simulate storage and environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.